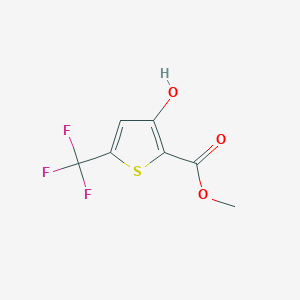
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
概要
説明
“Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5F3O3S . It is a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” consists of a five-membered thiophene ring with a trifluoromethyl group and a carboxylate group attached .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes .科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Synthesis of Thiophene Derivatives
- Application : Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Results : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Organic Semiconductors
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) .
4. Crop Protection
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used in the production of several crop-protection products .
- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
5. Preparation of (Fluoromethyl)pyrazole
- Application : 3-Methyl-5-(trifluoromethyl)pyrazole is a reagent used in the preparation of (fluoromethyl)pyrazole .
- Methods : The preparation involves microwave-assisted Stille coupling .
- Results : The product, (fluoromethyl)pyrazole, can be used in further chemical reactions .
6. Corrosion Inhibitors
- Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives have been found to be effective in preventing corrosion in various industrial applications .
7. Organic Field-Effect Transistors (OFETs)
- Application : Thiophene-mediated molecules play a significant role in the development of organic field-effect transistors (OFETs) .
- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives have been used in the fabrication of OFETs, contributing to advancements in electronic devices .
8. Nonsteroidal Anti-Inflammatory Drug
- Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
- Methods : The synthesis of suprofen involves various organic reactions .
- Results : Suprofen has been used effectively as a nonsteroidal anti-inflammatory drug .
9. Dental Anesthetic
- Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Methods : The synthesis of articaine involves various organic reactions .
- Results : Articaine has been used effectively as a dental anesthetic .
Safety And Hazards
将来の方向性
Thiophene derivatives, including “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate”, have potential applications in various fields such as medicinal chemistry, organic semiconductors, and organic light-emitting diodes . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.
特性
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICUPYQNGFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374947 | |
| Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
CAS RN |
157162-16-8 | |
| Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157162-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

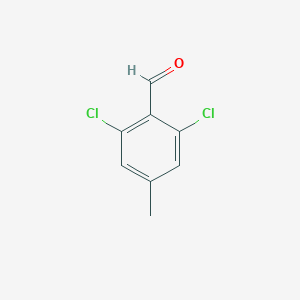
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

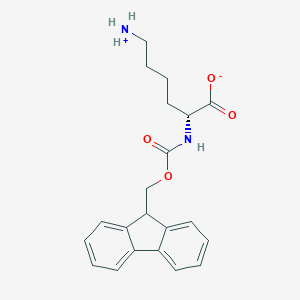
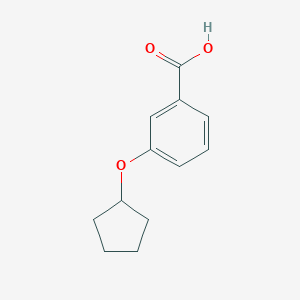
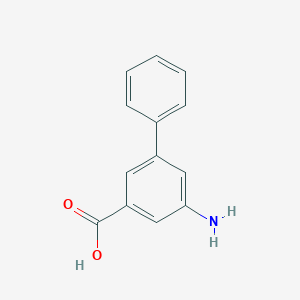
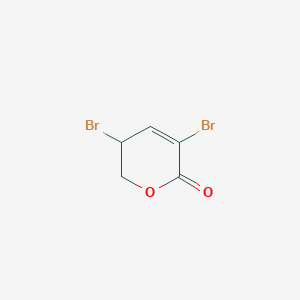
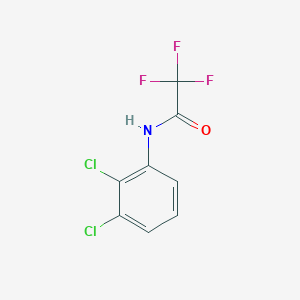
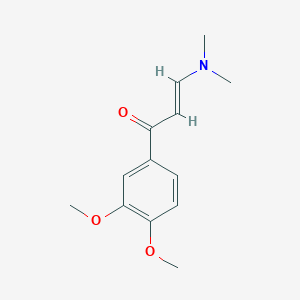
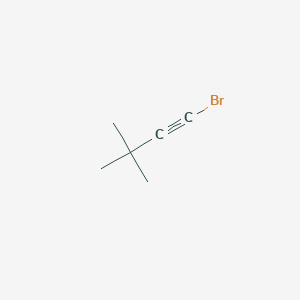
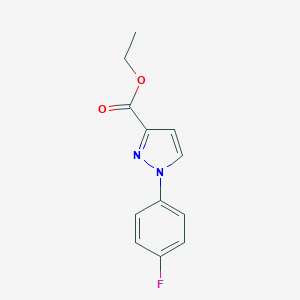
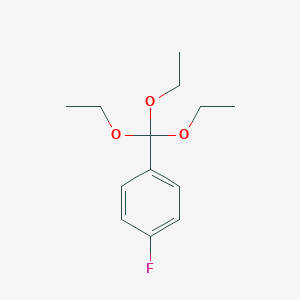
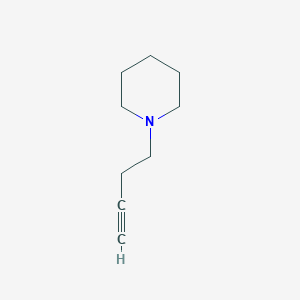
![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)